molecular formula C23H22ClN5O B2747210 N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide CAS No. 477859-18-0

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide

Cat. No.: B2747210
CAS No.: 477859-18-0
M. Wt: 419.91
InChI Key: KJEKAEJZMAQUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The compound, also known as “Oprea1_094883”, primarily targets the Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, migration, and differentiation .

Mode of Action

Oprea1_094883 acts as a highly selective inhibitor for the PKD family . It binds to these kinases and inhibits their activity, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM for PKD1, PKD2, and PKD3 respectively . This compound also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl .

Biochemical Pathways

By inhibiting the PKD family, Oprea1_094883 affects various biochemical pathways. PKDs are involved in the regulation of several cellular processes, including cell proliferation, survival, and motility. Therefore, the inhibition of these kinases can lead to changes in these processes .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

The inhibition of PKD family kinases by Oprea1_094883 can lead to various molecular and cellular effects. For instance, it may affect cell proliferation, survival, and motility. The specific effects would depend on the cell type and the specific roles of the pkd kinases in those cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oprea1_094883. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The pH and the presence of other molecules in the environment can also affect the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materialsThe reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are usually carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Properties

IUPAC Name

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-14-9-11-15(12-10-14)19-18-20(27-22(30)16-7-5-6-8-17(16)24)25-13-26-21(18)29(28-19)23(2,3)4/h5-13H,1-4H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEKAEJZMAQUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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